18(S)-Methyleicosanoic acid

Molecular Dynamics Simulation Langmuir-Blodgett Films Surface Chemistry

Standard straight-chain or iso-branched C20-C21 fatty acids fail to replicate the native hair cuticle F-layer composition or produce curved surface nanodomains. 18(S)-Methyleicosanoic acid (anteiso-C21:0) is the validated research standard for: • Hair surface protection assays & biomimetic conditioning systems (38-47% of native hair fatty acids) • Controlled surface nanopatterning (forms 20-80 nm curved domains vs. featureless films) • Anteiso-branched membrane fluidity models (mimics cis-monounsaturated behavior without oxidative liability) Supplied as a purified crystalline solid (MP 55.6°C).

Molecular Formula C21H42O2
Molecular Weight 326.6 g/mol
CAS No. 340257-50-3
Cat. No. B3130089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18(S)-Methyleicosanoic acid
CAS340257-50-3
Molecular FormulaC21H42O2
Molecular Weight326.6 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)/t20-/m0/s1
InChIKeyWSRCOZWDQPJAQT-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18(S)-Methyleicosanoic Acid: Chemical Identity & Class Baseline


18(S)-Methyleicosanoic acid (CAS 340257-50-3), also known as (18S)-18-methyleicosanoic acid or 18-MEA, is a chiral methyl-branched long-chain fatty acid with the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol . It is a structural analog of arachidic acid (eicosanoic acid) but features a methyl group at the 18th carbon position in the (S)-configuration [1]. This compound is naturally found as a major, covalently bound component of the lipid layer on mammalian hair cuticles, where it comprises up to 40% of total covalently bound lipids and is critical for surface hydrophobicity and lubrication [2]. Its unique anteiso-branched structure and defined stereochemistry are central to its function in biological interfaces, making it a specialized tool in cosmetic science, surface chemistry, and lipid membrane research [3].

Anteiso-branched C21:0 — supports surface self-assembly and domain-formation studies distinct from straight-chain analogs.
Reported covalent hair surface binding — matches native F-layer composition for hair biomimetics research.
Chiral (S)-enantiomer — no functional difference reported vs. racemate in self-assembly; supports stereochemical control studies.

Why 18(S)-Methyleicosanoic Acid Substitution Fails


18(S)-Methyleicosanoic acid is not interchangeable with common linear fatty acids like eicosanoic acid (EA) or even its racemic mixture. The presence of a single methyl branch at the 18-position and its specific (S)-stereochemistry create a molecular structure with fundamentally different interfacial packing, conformational dynamics, and biochemical interactions [1]. Research demonstrates that these structural features are not incidental but are the primary drivers of its ability to form robust, low-friction, and hydrophobic monolayers [2]. Substitution with a simpler, unbranched analog such as eicosanoic acid (arachidic acid) would result in a material that cannot replicate these crucial performance characteristics, leading to experimental failure or suboptimal product performance in applications ranging from hair surface modeling to bio-lubricant development [3]. The evidence below quantifies these differences, providing a clear basis for selecting the specific (18S)-enantiomer over generic alternatives.

Target
18-MEA (anteiso): forms 10–50 nm nanodomains, enabling structured surface layers.
Eicosanoic acid (straight C20): featureless monolayers — surface patterning may not transfer.
19-MEA (iso): larger domains — domain-size dependent properties may shift.
Covalent binding
18-MEA binds hair cuticle cysteine via thioester; reported 38–47% of hair fatty acids.
Straight-chain C14–C18: no equivalent persistent covalent surface layer — F-layer replication may require validation.
Barrier persistence
Anteiso branch provides fluidity-driven hydrophobicity retention under stress (reported context).
n-HEA or 19-MEA: similar deposition amounts but functional persistence may differ.

18(S)-Methyleicosanoic Acid: Comparative Evidence


Monolayer Nanodomain Formation

Molecular dynamics simulations comparing 18-methyleicosanoic acid (18-MEA) and its linear parent compound, eicosanoic acid (EA), reveal significant differences in their monolayer structures. The simulations show that the order parameters and film thickness for 18-MEA monolayers are markedly different from those of EA [1]. Specifically, the conformational order of methylene groups near the termini in 18-MEA is less sensitive to changes in film-packing density compared to EA [1]. This indicates a more robust and density-tolerant intermolecular arrangement for the branched compound.

Monolayer nanodomains
Head-to-head
18-MEA: 10–50 nm domains; EA: featureless; 19-MEA: larger domains
Supports surface domain-formation context; differentiates from straight-chain.
Chiral (S)-form equivalent to racemate.
Molecular Dynamics Simulation Langmuir-Blodgett Films Surface Chemistry

Covalent Binding in Hair Fibers

In a molecular dynamics study designed to model the hair epicuticle (F-layer), a monolayer of 18-MEA covalently bound to graphene sheets was compared to a similar monolayer of eicosanoic acid (EA). The simulations demonstrated that, at larger intermolecular separation distances, the 18-MEA fatty acid provides a slightly better hydrophobic layer than the EA fatty acid [1]. This finding suggests that the natural selection of 18-MEA for the hair surface is due to its ability to maintain a protective hydrophobic barrier even when some lipids are lost due to wear, a property not shared by its unbranched analog.

Hair surface abundance
Cross-study
38–47% of total hair fatty acids; exclusive covalent thioester binding to cuticle
Supports native F-layer composition replication.
XPS/SIMS surface localization confirmed.
Hair Science Hydrophobicity Molecular Dynamics

Hydrophobic Barrier Persistence Under Stress

18-Methyleicosanoic acid demonstrates a specific, quantifiable biochemical activity as an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). In human HepG2 cell assays, it inhibits SCD1 with an IC50 of 168 nM [1]. This activity is further confirmed in rat models, with IC50 values of 158 nM in rat Hep cells and a potent 4 nM in rat liver microsomes [1]. This contrasts sharply with its primary structural analog, eicosanoic acid, for which no comparable SCD1 inhibition data is reported, highlighting a distinct and verifiable functional difference conferred by the methyl branch.

Hydrophobicity persistence
Head-to-head
18-MEA/SPDA: 18.7 µg/g, persistent; n-HEA/SPDA 25.4 µg/g, 19-MEA/SPDA 24.2 µg/g — not persistent
Functional persistence context; deposition amount not predictive.
p>0.05 for deposition differences; AFM-verified.
Enzyme Inhibition SCD1 Lipid Metabolism

18(S)-Methyleicosanoic Acid: Research & Application Scenarios


Hair Surface Biomimetics & Durability

This application is directly supported by evidence showing that 18-MEA forms a more robust and density-tolerant hydrophobic layer than its linear analog, eicosanoic acid [5]. Procurement of 18(S)-Methyleicosanoic acid is essential for creating accurate in vitro models of the hair epicuticle or for formulating treatments designed to restore the hair's natural hydrophobicity and lubricity [2].

Nanostructured Surface Patterning

The molecular dynamics data indicating that 18-MEA exhibits unique intermolecular correlations and film thickness properties compared to EA is foundational for surface scientists [5]. This compound is the material of choice for investigating how methyl branching and stereochemistry govern the self-assembly and stability of fatty acid monolayers at interfaces.

Membrane Biophysics of Branched-Chain FAs

For research involving Stearoyl-CoA Desaturase 1 (SCD1), 18(S)-Methyleicosanoic acid is a validated tool compound with a reported IC50 of 168 nM in human HepG2 cells [5]. This quantifiable biochemical activity provides a functional anchor for cell-based assays, and the compound can serve as a benchmark in screening for novel SCD1 modulators.

Hydrophobic Barrier Modeling & MD Simulation

The established role of 18-MEA as a boundary lubricant on hair fibers [5] positions it as a key compound for bio-tribology studies. Research focusing on developing or benchmarking novel, biomimetic lubricants will require 18(S)-Methyleicosanoic acid as a gold-standard reference material to compare frictional properties against new synthetic candidates.

Application
Selection Property
Validation Focus
Hair surface biomimetics research
Anteiso-branched covalent binding specificity
F-layer composition and hydrophobicity persistence
Nanostructured surface patterning
Tunable domain formation and phase behavior
Monolayer morphology via AFM/GIXD
Membrane biophysics studies
Anteiso-branched FA as cis-unsaturated mimic
Membrane fluidity and lipid packing assays
Hydrophobic barrier modeling
Barrier retention at suboptimal coverage
MD simulation validation with experimental data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 18(S)-Methyleicosanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.